molecular formula C19H21N5O2S B2891257 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 2034550-35-9

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2891257
CAS No.: 2034550-35-9
M. Wt: 383.47
InChI Key: ZUXPSLHPQVXQDG-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis of compounds related to "N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide" often involves cycloaddition reactions, showcasing the chemical versatility and reactivity of pyrazole derivatives. For instance, Vasin et al. (2015) demonstrated the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as acetylene equivalents in a 1,3-dipolar cycloaddition, leading to compounds with potential pharmaceutical applications due to their structural uniqueness and functional group variability (Vasin et al., 2015).

Potential Biological Activities

Research into compounds containing sulfonamido moieties has demonstrated their potential as antibacterial agents. For example, Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, showing high antibacterial activities. This underscores the importance of such moieties in designing compounds for medicinal applications, including those structurally related to "this compound" (Azab, Youssef, & El-Bordany, 2013).

Exploration of Sulfonamide Derivatives

The exploration of sulfonamide derivatives extends to their selectivity and potential in treating complex diseases. Canale et al. (2016) investigated N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, identifying compounds with selective 5-HT7 receptor antagonism and multimodal 5-HT/dopamine receptor profiles. These findings highlight the therapeutic potential of sulfonamide derivatives in central nervous system disorders, suggesting a similar exploration path for "this compound" (Canale et al., 2016).

Antioxidant Activity

Research into pyrazole and sulfonamide derivatives also indicates their potential antioxidant activity. Lavanya et al. (2014) synthesized (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) evaluating their antioxidant activity. This suggests that similar compounds, including "this compound," could possess valuable antioxidant properties, beneficial for pharmaceutical applications (Lavanya, Padmavathi, & Padmaja, 2014).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26,14-15-4-2-1-3-5-15)22-10-11-24-19(16-6-7-16)12-17(23-24)18-13-20-8-9-21-18/h1-5,8-9,12-13,16,22H,6-7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXPSLHPQVXQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)CC3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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